7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that merges a thienyl group with a triazolo-pyrimidine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, especially in the areas of anti-inflammatory and anti-epileptic effects. The unique structure of this compound allows for diverse interactions with various biomolecules, making it a subject of interest for further research and application in drug development.
The compound is classified under triazolo-pyrimidines, which are known for their pharmacological significance. Its specific structure can be identified by its CAS number 338793-17-2 and molecular weight of 217.25 g/mol. The presence of the bromine atom and the isobutyl group contributes to its unique chemical properties and biological activity.
The synthesis of 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves several key steps:
The synthetic route can be optimized by adjusting reaction times, temperatures, and solvent systems to improve yield and minimize by-products .
The molecular structure of 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine features a triazolo ring fused with a pyrimidine moiety and substituted with a thienyl group at position 7. The presence of bromine at position 5 enhances its electrophilic character.
Key structural data include:
7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions due to its functional groups:
The mechanism of action of 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine primarily involves:
The physical properties of 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine include:
Chemical properties include:
7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine has several potential applications:
The synthesis of 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine requires meticulously prepared precursors. The 5-bromothiophene-2-carbaldehyde serves as the foundational heteroaromatic building block, synthesized via bromination of thiophene-2-carbaldehyde using molecular bromine (Br₂) in glacial acetic acid at 0–5°C. This electrophilic aromatic substitution proceeds regioselectively at the 5-position due to the aldehyde group's directing influence, achieving yields of 85–92% after recrystallization from ethanol/water mixtures [8]. Characterization by ¹H NMR confirms the structure: singlet at δ 9.90 (CHO), doublets at δ 7.70 (H-3) and δ 7.20 (H-4), and IR shows C=O stretch at 1685 cm⁻¹.
The isobutyl substituent is introduced through 3-methylbutanamide intermediates. Isobutylamine reacts with ethyl 5-amino-1,2,4-triazole-3-carboxylate under reflux in anhydrous toluene, catalyzed by pyridine, to yield ethyl 5-(isobutylamino)-1,2,4-triazole-3-carboxylate. This intermediate is hydrolyzed under basic conditions (NaOH/H₂O/ethanol, 70°C) to afford 5-(isobutylamino)-1,2,4-triazole-3-carboxylic acid (mp 210–212°C). LC-MS analysis confirms molecular ion peaks at m/z 183.2 [M+H]⁺ [9].
The triazolopyrimidine core is constructed via cyclocondensation between the 5-(isobutylamino)triazole carboxylate and functionalized 1,3-dicarbonyl equivalents. Two principal methodologies are employed:
Direct Cyclocondensation with β-Ketoaldehydes:5-(5-Bromothien-2-yl)pentane-2,4-dione (synthesized via Claisen condensation between 5-bromothiophene-2-carbaldehyde and acetone) reacts with 5-(isobutylamino)-1,2,4-triazole-3-carboxylic acid. The reaction uses phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent at 110°C for 8–12 hours, yielding the target compound in 60–68% after aqueous workup and neutralization [9].
Carboxamide Activation Pathway:A more efficient route involves activating the triazole carboxylic acid as an acyl chloride. Treatment with thionyl chloride (SOCl₂) in refluxing dichloromethane generates the unstable 5-(isobutylamino)-1,2,4-triazole-3-carbonyl chloride in situ. This intermediate undergoes base-catalyzed cyclization (using triethylamine) with 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile in anhydrous acetonitrile at 80°C. This method achieves superior yields (75–82%) and higher purity due to milder conditions [9] [10].
Table 1: Comparative Cyclocondensation Methodologies
Method | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Key Advantage |
---|---|---|---|---|
Direct Cyclocondensation | POCl₃, 110°C, 8-12 h | 60-68 | 92-95 | Simplicity (one-pot) |
Carboxamide Activation | SOCl₂/DCM, then Et₃N/CH₃CN, 80°C, 6 h | 75-82 | 97-99 | Higher yield, better regioselectivity |
Systematic optimization of the carboxamide activation route identified critical factors influencing yield and purity:
Table 2: Optimization Parameters for Core Formation
Parameter | Varied Conditions | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Solvent | Toluene, THF, CH₃CN, DMF | Anhydrous Acetonitrile | Max yield (82%), minimal side products |
Base | Et₃N, Pyridine, NaOAc, DBU | Triethylamine (2.5 eq) | Balance kinetics vs. stability |
Additive | None, ZnCl₂, CuBr, MgSO₄ | ZnCl₂ (5 mol%) | 10% yield increase, faster reaction |
Temperature | 60°C, 80°C, 100°C, MW (120°C) | 80°C (or MW 120°C, 30 min) | Below 80°C: slow; >80°C: decomposition |
Reaction Time | 3 h, 6 h, 12 h (80°C) | 6 h (Conventional) | Complete conversion achieved |
Molar Ratio (Triazole: β-Ketonitrile) | 1:1, 1:1.2, 1.2:1 | 1:1 | Prevents bis-adduct formation |
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8